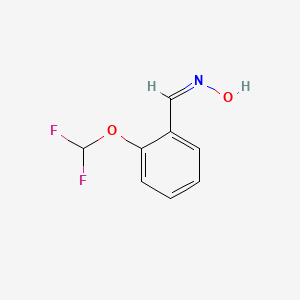

2-Difluoromethoxy-benzaldehyde oxime

Description

2-Difluoromethoxy-benzaldehyde oxime (CAS: 332110-52-8) is an oxime derivative of 2-(difluoromethoxy)benzaldehyde (CAS: 71653-64-0), which has the molecular formula C8H6F2O2 and a molecular weight of 172.131 g/mol in its aldehyde form . The oxime is synthesized by replacing the aldehyde group (-CHO) with an oxime functional group (-CH=N-OH), resulting in the molecular formula C8H7F2NO2 (calculated). This compound is notable for its difluoromethoxy substituent at the ortho position of the benzene ring, a strong electron-withdrawing group that influences its chemical reactivity and stability.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

(NZ)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5- |

InChI Key |

IUOZSTLMTBFGGX-WZUFQYTHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)OC(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Difluoromethoxy-benzaldehyde oxime typically involves the reaction of 2-Difluoromethoxy-benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Difluoromethoxy-benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Difluoromethoxy-benzaldehyde oxime is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-benzaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s difluoromethoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Structural Analogues: Fluorinated and Chlorinated Benzaldehyde Oximes

2,3-Difluoro-benzaldehyde Oxime (CAS: 18355-77-6)

- Molecular Formula: C7H5F2NO

- Molecular Weight : 157.12 g/mol

- Key Differences : Lacks the difluoromethoxy group but contains two fluorine atoms at positions 2 and 3 on the benzene ring. The absence of the methoxy group reduces steric hindrance and electron-withdrawing effects compared to the target compound.

2-Chloro-6-fluoro-benzaldehyde Oxime (CAS: 443-33-4)

- Molecular Formula: C7H5ClFNO

- Molecular Weight : 173.57 g/mol

- Key Differences: Substitutes a chlorine atom at position 2 and fluorine at position 6.

(E)-Benzaldehyde Oxime (CAS: 622-31-1)

- Molecular Formula: C7H7NO

- Molecular Weight : 121.14 g/mol

- Key Differences : A simple benzaldehyde oxime without halogen or alkoxy substituents. Its lower molecular weight and lack of electron-withdrawing groups result in reduced thermal stability and distinct reactivity profiles.

Substituent Effects on Thermal Stability

The thermal stability of oximes is influenced by substituents and intermolecular interactions:

- Both compounds exhibit high stability due to extensive hydrogen-bonding networks within their crystal structures .

- 2-Difluoromethoxy-benzaldehyde oxime likely has moderate thermal stability, as electron-withdrawing groups like -OCF2 can destabilize the oxime via inductive effects. However, experimental decomposition data is unavailable.

Molecular Weight and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 2-Difluoromethoxy-benzaldehyde oxime | 332110-52-8 | C8H7F2NO2 | ~193.14 (calculated) | Electron-withdrawing -OCF2 substituent |

| 2,3-Difluoro-benzaldehyde oxime | 18355-77-6 | C7H5F2NO | 157.12 | Dual fluorine substituents |

| 2-Chloro-6-fluoro-benzaldehyde oxime | 443-33-4 | C7H5ClFNO | 173.57 | Chlorine enhances halogen bonding |

| 2-Dimethylaminomethylbenzaldehyde oxime | 17876-09-4 | C10H14N2O | 178.11 | Polar dimethylaminomethyl group (PSA: 35.83) |

Biological Activity

2-Difluoromethoxy-benzaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and therapeutic applications is crucial for its development as a pharmaceutical agent. This article reviews available literature on the biological activity of 2-Difluoromethoxy-benzaldehyde oxime, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8F2N2O2

- Molecular Weight : 202.16 g/mol

- IUPAC Name : 2-(Difluoromethoxy)benzaldehyde oxime

Biological Activities

The biological activities of 2-Difluoromethoxy-benzaldehyde oxime have been explored in various studies, highlighting its potential as an active pharmaceutical ingredient (API).

Antimicrobial Activity

Research indicates that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde oxime, including 2-Difluoromethoxy-benzaldehyde oxime, showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations into the anticancer effects of difluoromethoxy-substituted compounds have revealed promising results. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

Enzyme inhibition studies have indicated that 2-Difluoromethoxy-benzaldehyde oxime may act as a selective inhibitor for certain enzymes involved in metabolic processes. This includes potential inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in various cellular signaling pathways .

The precise mechanism of action for 2-Difluoromethoxy-benzaldehyde oxime is still under investigation. However, it is hypothesized that the difluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological targets. This modification may improve the compound's ability to penetrate cellular membranes and interact with intracellular proteins or nucleic acids.

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

-

Enzyme Inhibition :

- A series of assays were conducted to assess the inhibitory effects of 2-Difluoromethoxy-benzaldehyde oxime on PDE enzymes. The compound showed significant inhibition with IC50 values comparable to established PDE inhibitors, indicating its potential role in therapeutic applications targeting PDE-related disorders .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.